

Elacestrant Pharmacokinetic & Interaction Profile

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Elacestrant

CAS No.: 722533-56-4

Cat. No.: S007327

Get Quote

Parameter	Details	Citation
Primary Metabolizing Enzyme	CYP3A4	[1] [2] [3]
Bioavailability	11%	[1] [2]
Food Effect	Increases exposure (AUC 1.57-fold, Cmax 2.06-fold); administer with food	[1]
Effect of Acid Suppressants	No interaction (e.g., omeprazole)	[1]

Clinically Significant Drug Interaction Management

Interacting Drug Class	Examples	Potential Effect on Elacestrant	Recommended Management
Strong/Moderate CYP3A4 Inhibitors	Itraconazole, clarithromycin, verapamil, diltiazem	Increase elacestrant plasma concentration; higher risk of adverse reactions	Avoid concomitant use [1] [3] [4]

Interacting Drug Class	Examples	Potential Effect on Elacestrant	Recommended Management
Strong/Moderate CYP3A4 Inducers	Rifampin, carbamazepine, St. John's Wort	Decrease elacestrant plasma concentration; potential loss of efficacy	Avoid concomitant use [1] [2] [3]

Experimental Protocol for Investigating CYP3A4-Mediated Interactions

For *in vitro* studies assessing **elacestrant**'s metabolic stability and drug interaction potential, the following methodology can serve as a guide [1] [5].

Objective: To determine the enzyme kinetics of **elacestrant** and its interaction potential with CYP3A4 inhibitors/inducers in human liver microsomes (HLMs) or hepatocytes.

Materials:

- **Test System:** Pooled HLMs or cryopreserved human hepatocytes.
- **Substrate: Elacestrant.**
- **Reference Compounds:** Specific CYP3A4 substrates (e.g., testosterone), inhibitors (e.g., ketoconazole), and inducers (e.g., rifampin).
- **Analytical Instrumentation:** LC-MS/MS system for quantitation.

Procedure:

- **Metabolic Stability Assessment:**
 - Incubate **elacestrant** (at clinically relevant concentrations, e.g., ~60 ng/mL based on C_{min}) with HLMs in the presence of NADPH-generating system [1].
 - Withdraw aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Terminate reactions with an organic solvent (e.g., acetonitrile) and analyze supernatant via LC-MS/MS to determine parent compound depletion.
 - Calculate intrinsic clearance (CL_{int}).
- **Reaction Phenotyping:**

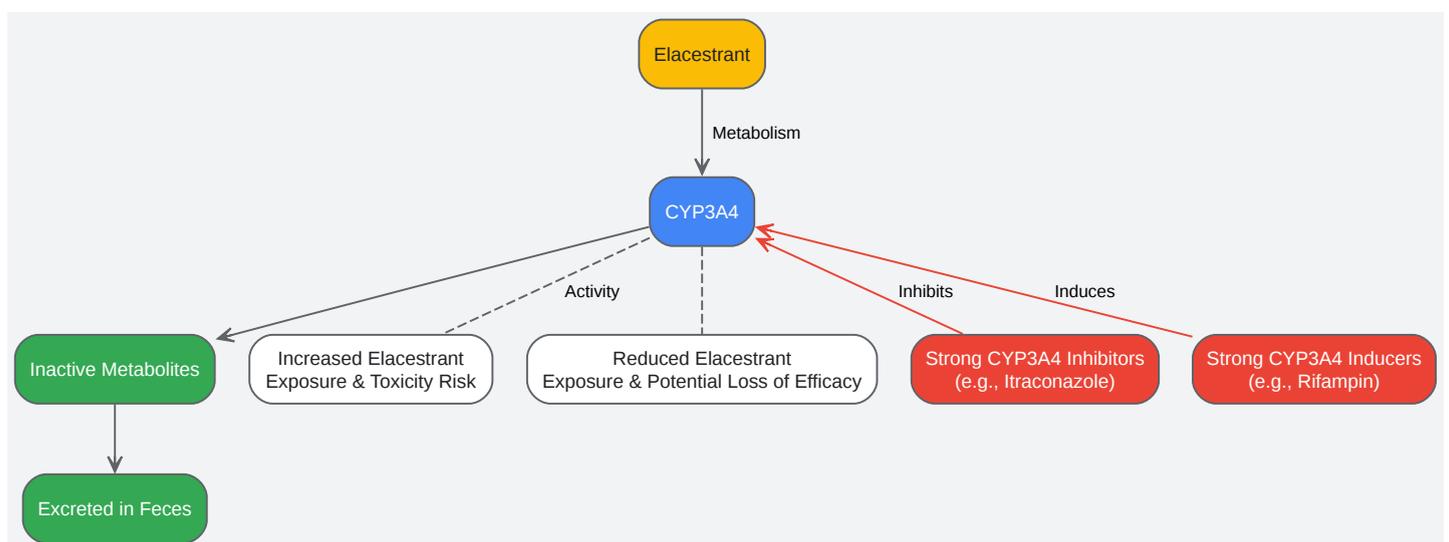
- Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific inhibitory antibodies in HLMs.
- Alternatively, use cDNA-expressed recombinant CYP enzymes to identify which isoform(s) are primarily responsible for **elacestrant** metabolism.
- A significant reduction in metabolite formation in the presence of a CYP3A4-specific inhibitor confirms the primary metabolic pathway.

- **Drug-Drug Interaction (DDI) Studies:**

- **Inhibition:** Co-incubate **elacestrant** in HLMs with known CYP3A4 inhibitors at various concentrations. Measure the IC50 value for the inhibition of **elacestrant** metabolite formation.
- **Induction:** Culture human hepatocytes with **elacestrant** and a known CYP3A4 inducer (e.g., rifampin) for 48-72 hours. Measure subsequent CYP3A4 enzyme activity using a probe substrate or by quantifying CYP3A4 mRNA/protein levels.

Elacestrant Metabolic Pathway and Interaction Mechanisms

The following diagram illustrates the primary metabolic pathway of **elacestrant** and the key mechanisms of its drug interactions.



Click to download full resolution via product page

Frequently Asked Questions (FAQs) for Researchers

Q1: Are there any special handling considerations for elacestrant in a research setting? Yes. **Elacestrant** is considered to have the potential to cause fetal harm. In accordance with safe handling procedures for hazardous drugs, researchers should use appropriate personal protective equipment (PPE), such as gloves and lab coats, during weighing, formulation, and administration in pre-clinical studies [3].

Q2: Does hepatic impairment affect elacestrant's pharmacokinetics? Yes. Pharmacokinetic data indicate that dose reduction is required for patients with moderate hepatic impairment (Child-Pugh B). **Elacestrant** should be avoided in patients with severe hepatic impairment (Child-Pugh C), as appropriate dosing has not been established [1] [3] [4]. A postmarketing requirement includes a trial to determine the dose for severe hepatic impairment [1].

Q3: What is the clinical evidence supporting the avoidance of CYP3A4 inducers and inhibitors? The avoidance is based on **elacestrant's** pharmacokinetic profile. As a sensitive CYP3A4 substrate, co-administration with strong inducers or inhibitors is expected to cause clinically significant changes in plasma exposure. This can lead to subtherapeutic drug levels or increased toxicity, which is a standard management strategy for drugs with this metabolic profile [1] [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
2. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Oncology Drug Reference Sheet: Elacestrant [ons.org]
4. EMERALD Trial for ESR1-Mutations | ORSERDU® (elacestrant) [orserduhcp.com]

5. Elacestrant - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Elacestrant Pharmacokinetic & Interaction Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007327#elacestrant-drug-interaction-management-cyp3a4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com